N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide dihydrochloride, commonly referred to as GDC0575 or ARRY-575, is a compound that has garnered attention in the pharmaceutical field due to its potential as an inhibitor of programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1), which are critical targets in cancer immunotherapy. The compound's chemical structure features a cyclopropanecarboxamide core with a brominated pyrrolopyridine moiety, contributing to its biological activity.
GDC0575 falls under the classification of small molecule inhibitors, specifically targeting immune checkpoint pathways. Its structure aligns with the category of heterocyclic compounds due to the presence of nitrogen-containing rings, which are common in many pharmacologically active substances.
The synthesis of N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide typically involves multiple steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of intermediates and final products .
The molecular formula for N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide dihydrochloride is C16H21BrClN5O. The compound features several functional groups that contribute to its biological activity:
The predicted density of GDC0575 is approximately 1.619 g/cm³, indicating it is a solid at room temperature. It has a solubility profile that varies across different solvents, with maximum concentrations reported in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
GDC0575 undergoes various chemical reactions relevant to its function as a drug:
Understanding these reactions requires detailed kinetic studies and binding affinity assessments using techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) to quantify interactions with target proteins .
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide dihydrochloride functions primarily as an immune checkpoint inhibitor. Its mechanism involves:
Preclinical studies have demonstrated significant antitumor activity in models expressing PD-L1, supporting its clinical development for cancer treatment .
GDC0575 appears as a light yellow solid with a melting point that can vary based on purity but typically falls within standard ranges for similar compounds.
Key chemical properties include:
These properties are crucial for formulation development in pharmaceutical applications.
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide dihydrochloride is primarily researched for its role in cancer immunotherapy as an inhibitor of PD-L1/PD-1 interactions. Its applications include:
The ongoing research into this compound's efficacy and safety profiles continues to highlight its potential as a significant therapeutic agent in oncology .
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1